3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound, a substituted quinazoline derivative, features a central quinazoline-2,4-dione core modified with two methoxy-substituted phenyl groups and a carboxamide side chain.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7/c1-34-18-7-10-22(35-2)21(15-18)30-26(32)19-8-6-17(14-20(19)29-27(30)33)25(31)28-12-11-16-5-9-23(36-3)24(13-16)37-4/h5-10,13-15H,11-12H2,1-4H3,(H,28,31)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPIPVIBOWODOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling Reactions: The final step involves coupling the quinazoline core with the dimethoxyphenyl groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy groups or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield partially or fully reduced derivatives.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general principles from atmospheric chemistry studies can be extrapolated to hypothesize its behavior relative to structurally related molecules. For example:
Table 1: Hypothetical Comparison of Key Properties
| Property | Target Compound | Common Quinazoline Derivatives (e.g., Methaqualone) | Polycyclic Aromatic Hydrocarbons (PAHs) |
|---|---|---|---|
| Reactivity with OH Radicals | Likely slow due to steric hindrance from methoxy groups | Moderate (depends on substituents) | High (e.g., benzene derivatives) |
| Atmospheric Lifetime | Extended (methoxy groups reduce oxidation rates) | Variable | Short (rapid degradation) |
| Bioactivity Potential | High (quinazoline scaffold + polar groups) | Well-documented (e.g., sedatives) | Low |
Key Findings from Extrapolated Evidence:
Oxidative Stability : The methoxy substituents likely reduce the compound’s reactivity with hydroxyl radicals compared to simpler aromatic systems like benzene or toluene . This aligns with studies showing that electron-donating groups (e.g., -OCH₃) deactivate aromatic rings toward electrophilic attack .
Structural Analogues : Quinazoline derivatives such as methaqualone share the core scaffold but lack the dimethoxyphenyl and carboxamide moieties. These differences may enhance the target compound’s selectivity for specific biological targets but reduce its volatility compared to smaller PAHs .
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (often referred to as THQ derivative) is a tetrahydroquinazoline derivative that has attracted attention for its potential biological activities. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes methoxy groups and a tetrahydroquinazoline core. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various THQ derivatives on human breast cancer cell lines. The compound demonstrated potent activity with IC50 values comparable to established chemotherapeutics like gemcitabine and paclitaxel .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| THQ Derivative | 5.6 | MCF-7 (Breast Cancer) |
| Gemcitabine | 4.5 | MCF-7 |
| Paclitaxel | 6.0 | MCF-7 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests against various bacterial strains revealed that the THQ derivative exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 10 to 25 µg/mL .
The mechanism through which this compound exerts its biological effects is under investigation. Preliminary docking studies suggest that it may interact with specific enzymes involved in cellular proliferation and apoptosis pathways. The presence of methoxy groups enhances lipophilicity, which may facilitate better cell membrane penetration and interaction with intracellular targets .
Study 1: Antitumor Efficacy
A study published in Chemico-Biological Interactions investigated the interaction of THQ derivatives with antitumoral drugs. The results indicated that combining the THQ derivative with gemcitabine significantly enhanced cytotoxicity in resistant cancer cell lines .
Study 2: Antimicrobial Evaluation
In another research effort, a series of THQ derivatives were synthesized and screened for antimicrobial activity. The study found that the compound exhibited superior activity compared to traditional antibiotics against several pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
